1-Benzyl-3-methyl-1,4-diazepane-2,5-dione
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Overview
Description
1-Benzyl-3-methyl-1,4-diazepane-2,5-dione is a chemical compound with the molecular formula C13H16N2O2. It is a member of the diazepane family, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-methyl-1,4-diazepane-2,5-dione typically involves the reaction of benzylamine with methyl acetoacetate under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methyl-1,4-diazepane-2,5-dione undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzyl-3-methyl-1,4-diazepane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1,4-diazepane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,4-diazepane: Similar structure but lacks the methyl and dione groups.
1-Benzyl-5-methyl-1,4-diazepane: Similar structure but with a different substitution pattern.
3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Similar core structure but with additional aromatic rings.
Uniqueness
1-Benzyl-3-methyl-1,4-diazepane-2,5-dione is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-benzyl-3-methyl-1,4-diazepane-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-10-13(17)15(8-7-12(16)14-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16) |
InChI Key |
XDCGNGBHWOOESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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